Terazosin hydrochloride dihydrate
Terazosin hydrochloride dihydrate
Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL).
See also: Terazosin (has active moiety).
See also: Terazosin (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
70024-40-7
VCID:
VC20767952
InChI:
InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
SMILES:
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl
Molecular Formula:
C19H28ClN5O5
Molecular Weight:
441.9 g/mol
Terazosin hydrochloride dihydrate
CAS No.: 70024-40-7
VCID: VC20767952
Molecular Formula: C19H28ClN5O5
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Terazosin Hydrochloride is the hydrochloride salt form of terazosin, a quinazoline derivative with adrenergic antagonistic property. Terazosin hydrochloride selectively inhibits alpha-1 adrenergic receptors, resulting in vasodilation leading to decreased peripheral vascular resistance and a reduced venous return to the heart as well as decreased urethral resistance, which potentially improving urine flow and symptoms related to benign prostatic hyperplasia. In addition, terazosin decreases low-density lipoproteins (LDL) and triglycerides while increasing the concentration of high-density lipoproteins (HDL). See also: Terazosin (has active moiety). |
---|---|
CAS No. | 70024-40-7 |
Product Name | Terazosin hydrochloride dihydrate |
Molecular Formula | C19H28ClN5O5 |
Molecular Weight | 441.9 g/mol |
IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride |
Standard InChI | InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2 |
Standard InChIKey | MWYNOTLRCUQCKD-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl |
Related CAS | 63590-64-7 (Parent) |
Synonyms | A 45975 Adecur Apo-Terazosin Deflox Dysalfa Flotrin Heitrin Hytrin Hytrin BPH Hytrine Magnurol Novo-Terazosin Nu-Terazosin PMS-Terazosin ratio-Terazosin Sutif Tazusin Terazoflo terazosin Terazosin AZU Terazosin Hexal Terazosin hydrochloride terazosin hydrochloride anhydrous terazosin, monohydrochloride, dihydrate Terazosina Alter Terazosina Kern Terazosina Qualix Zayasel |
PubChem Compound | 9803362 |
Last Modified | Feb 29 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume